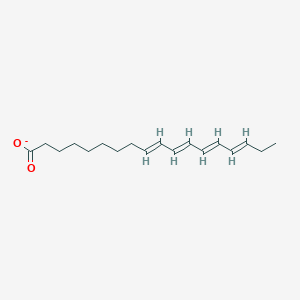

trans-Parinarate

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H27O2- |

|---|---|

Molecular Weight |

275.4 g/mol |

IUPAC Name |

(9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-10H,2,11-17H2,1H3,(H,19,20)/p-1/b4-3+,6-5+,8-7+,10-9+ |

InChI Key |

IJTNSXPMYKJZPR-BYFNFPHLSA-M |

SMILES |

CCC=CC=CC=CC=CCCCCCCCC(=O)[O-] |

Isomeric SMILES |

CC/C=C/C=C/C=C/C=C/CCCCCCCC(=O)[O-] |

Canonical SMILES |

CCC=CC=CC=CC=CCCCCCCCC(=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modifications of Trans Parinarate for Research Applications

Chemical Synthesis of trans-Parinarate Isomers

The chemical synthesis of parinaric acid isomers often leverages readily available polyunsaturated fatty acids as starting materials, transforming their non-conjugated double bond systems into the required conjugated tetraene structure.

Routes from Alpha-Linolenic Acid Precursors

A reliable and high-yield method for synthesizing parinaric acid isomers begins with alpha-linolenic acid (ALA). nih.gov This common, naturally occurring polyunsaturated fatty acid features a methylene-interrupted cis-triene system (a 1,4,7-octatriene structure) that can be chemically converted into a conjugated 1,3,5,7-octatetraene (B1254726) system. nih.govresearchgate.net

The synthesis pathway involves a multi-step process: nih.govresearchgate.net

Bromination : ALA is treated with bromine (Br₂) in a saturated solution of sodium bromide (NaBr) in methanol. This reaction selectively adds bromine across one of the double bonds.

Esterification : The resulting fatty acid dibromides are esterified.

Dehydrobromination : A double dehydrobromination is induced using the strong base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This step eliminates two molecules of hydrogen bromide and creates the conjugated double bond system.

Saponification : The conjugated esters are saponified to yield a mixture of free parinaric acid isomers.

Table 1: Key Steps in the Synthesis of Parinaric Acid from Alpha-Linolenic Acid

| Step | Reagents and Conditions | Description | Reference |

| Bromination | 0.1 M Br₂ in saturated NaBr/Methanol | Adds bromine across a double bond of ALA. | nih.gov |

| Esterification | Standard esterification methods | Converts the carboxylic acid to an ester for the next step. | nih.gov |

| Dehydrobromination | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | A strong, non-nucleophilic base that induces double dehydrobromination to form the conjugated system. | nih.gov |

| Saponification | Base hydrolysis | Converts the methyl ester back to the free fatty acid, yielding a mixture of parinaric acid isomers. | nih.gov |

Stereoselective Synthetic Methodologies

Achieving specific stereochemistry, particularly the all-trans configuration of β-parinaric acid, requires stereoselective synthetic methods. One such reported method allows for the synthesis of conjugated all-trans-tetraenes. researchgate.net This approach was successfully applied to the synthesis of β-parinaric acid methyl ester through the reductive elimination of 1,8-dibenzoate-2,4,6-trienes using a sodium amalgam. researchgate.net

More recent advancements in chemical synthesis include the use of modular design methods like iterative cross-coupling, which provide an efficient and simplified route to these complex molecules. wikipedia.org These modern techniques offer greater control over the geometry of the resulting double bonds, facilitating the stereoselective production of desired isomers.

Preparation of Pure this compound Isomers

Following the chemical synthesis from ALA, a mixture of parinaric acid isomers is typically obtained. nih.gov To isolate pure isomers for specific research applications, purification is necessary. Preparative high-performance liquid chromatography (HPLC) is an effective method for separating the different isomers from the mixture. nih.govresearchgate.net

Alternatively, for obtaining exclusively β-parinaric acid ((9E,11E,13E,15E)-octadecatetraenoic acid), the entire mixture of isomers can be converted to the all-trans form. nih.govresearchgate.net This is achieved through:

Base-catalyzed cis-trans isomerization : Treatment with a suitable base can rearrange the double bonds into the most thermodynamically stable all-trans configuration. nih.govresearchgate.net

Iodine (I₂) treatment : Catalytic amounts of iodine can also facilitate the isomerization to the all-trans isomer. nih.govresearchgate.net

For final purification, crystallization can be employed. The synthesized trans-parinaric acid can be purified by crystallization from hexane (B92381) at low temperatures, such as -80°C, to achieve a purity of over 99%. researchgate.net

Enzymatic Approaches for this compound Production and Transformation

Enzymatic methods provide an alternative to chemical synthesis, often offering high specificity and milder reaction conditions. The focus has been on identifying and utilizing enzymes from natural sources capable of producing conjugated fatty acids.

Exploration of Biosynthetic Pathways in Model Organisms

The biosynthesis of parinaric acid in plants like Impatiens balsamina has been a key area of research. wikipedia.orgpnas.org Scientists have identified a specific enzyme, a "conjugase," which is responsible for creating the conjugated double bond system. wikipedia.org This enzyme is a diverged form of the microsomal Fad2 family of fatty acid desaturases. pnas.org

The enzyme, classified as Δ12 acyl-lipid conjugase (11E,13E-forming) (EC 1.14.19.33), converts a single cis double bond at the 12th carbon of a fatty acid into two conjugated trans double bonds at positions 11 and 13. qmul.ac.uk When acting on α-linolenic acid, this enzyme produces α-parinaric acid. pnas.orgqmul.ac.uk

Researchers have successfully cloned the gene for this conjugase (often denoted as FADX or ImpFadX) from Impatiens and expressed it in various model organisms to produce parinaric acid. pnas.orgresearchgate.net

Saccharomyces cerevisiae (Yeast) : When yeast cells expressing the Impatiens conjugase were supplied with α-linolenic acid, they successfully synthesized α-parinaric acid. pnas.orgresearchgate.net

Transgenic Soybean Embryos : Expression of the conjugase cDNA in soybean embryos led to the accumulation of α-parinaric acid, a fatty acid not normally found in soybeans. pnas.org

These studies conclusively demonstrate the role of this Fad2-related enzyme in the synthesis of conjugated fatty acids and present a viable biosynthetic route for producing parinaric acid in engineered organisms. pnas.org

Table 2: Key Enzymes in Parinaric Acid Biosynthesis

| Enzyme Name | EC Number | Gene Name (example) | Substrate | Product | Source Organism | Reference |

| Δ12 acyl-lipid conjugase (11E,13E-forming) | EC 1.14.19.33 | FADX / ImpFadX | α-Linolenic Acid | α-Parinaric Acid | Impatiens balsamina | pnas.org, qmul.ac.uk |

| Δ12 acyl-lipid conjugase (11E,13E-forming) | EC 1.14.19.33 | - | Linoleic Acid | α-Eleostearic Acid | Momordica charantia | pnas.org, qmul.ac.uk |

In Vitro Enzymatic Derivatization Techniques

Beyond using whole organisms, in vitro systems utilizing isolated enzymes offer a more controlled environment for producing or modifying this compound. Research has shown that parinaric acid can be synthesized by adding α-linolenic acid to enzyme extracts from the brown alga Padina arborescens Holmes. researchgate.net This demonstrates a cell-free enzymatic approach to production.

The principles for developing robust in vitro enzymatic processes can be drawn from studies on other enzymes. For instance, the production of trans-4-hydroxy-l-proline involves the overexpression of a specific proline 4-hydroxylase enzyme, characterization of its kinetic parameters (Km and kcat), and optimization of reaction conditions like temperature and pH in a bioreactor for maximal yield. researchgate.netnih.gov A similar strategy could be applied to the parinaric acid conjugase, where the purified enzyme could be used in a controlled reaction to convert ALA into parinaric acid, allowing for precise control over the production process and potentially facilitating the synthesis of specific derivatives.

Synthesis of this compound Derivatives and Analogues for Mechanistic Studies

The synthesis of derivatives and analogues of this compound is a key strategy for conducting detailed mechanistic studies. These modifications can involve the attachment of additional fluorescent labels, the incorporation of stable isotopes for metabolic tracing, or systematic structural changes to probe structure-activity relationships.

Fluorescently Labeled this compound Probes

While this compound is itself fluorescent, its utility as a probe is sometimes enhanced through chemical modification. mdpi.comscialert.net One such modification is the synthesis of succinimidyl this compound. This is achieved by reacting trans-parinaric acid with N-Hydroxysuccinimide in the presence of a coupling agent like 1,3-dicyclohexylcarbodiimide. city.ac.uk The resulting activated ester can then be used to covalently label proteins via amine groups, creating specific fluorescently labeled protein-lipid adducts for studying binding interactions. city.ac.uk

The intrinsic fluorescence of parinaric acid is a powerful tool for investigating lipid-protein interactions and membrane dynamics without the need for a bulky, extrinsic fluorophore that could perturb the system. mdpi.comthermofisher.com Its fluorescence is sensitive to the local environment, making it an excellent probe for detecting lipid phase transitions and the formation of lipid domains. mdpi.comnih.gov For instance, cis-parinaric acid has been used in dual-fluorescence assays with pH-sensitive dyes to simultaneously monitor its binding to cell membranes and the resulting transmembrane movement. physiology.org This highlights how the inherent properties of parinaric acid are leveraged as a probe, often obviating the need for additional fluorescent tags.

| Derivative/Probe | Synthetic Precursors | Application |

| Succinimidyl this compound | trans-Parinaric acid, N-Hydroxysuccinimide | Covalent labeling of proteins for fluorescence studies. city.ac.uk |

| cis-Parinaric Acid (intrinsic probe) | Naturally occurring or synthesized | Dual-fluorescence assays to study fatty acid binding and transport across membranes. physiology.org |

Deuterated and Isotopic Variants for Metabolic Tracing

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. mdpi.comnih.gov The synthesis of deuterated or ¹³C-labeled this compound allows researchers to follow its uptake, transport, and conversion into other lipids without the complications of radioactive tracers.

General methods for deuterating fatty acids often involve H/D exchange reactions catalyzed by transition metals like Pt/C at high temperatures. researchgate.net Another approach involves the reduction of precursor molecules with deuterated reagents like sodium borodeuteride (NaBD₄). d-nb.info While specific literature detailing the synthesis of deuterated this compound is sparse, these established methods for creating deuterated fatty acids and other organic building blocks are applicable. researchgate.netresearchgate.net For example, a novel SPECT probe for the dopamine (B1211576) transporter was synthesized via deuteration to improve its in vivo stability. nih.gov

Once synthesized, these labeled variants can be introduced to cells or organisms, and their metabolic products can be analyzed by mass spectrometry or NMR spectroscopy. mdpi.com This approach has been used extensively to study the metabolism of other fatty acids, revealing detailed information about lipid flux and pathway dynamics. researchgate.netresearchgate.net For example, studies using radiolabeled oleate (B1233923) have been correlated with the behavior of cis-parinaric acid to distinguish between fatty acid diffusion and protein-mediated transport. physiology.org

Structural Modifications for Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies involve systematically altering a molecule's structure to understand how different functional groups contribute to its biological activity or physical properties. nih.govnih.govresearchcommons.org For this compound, such modifications can provide insight into its interactions with proteins and its behavior within lipid membranes.

One key area of modification is the carboxyl group. Esterification of trans-parinaric acid, for instance to create cholesteryl this compound, allows for the investigation of how anchoring the fatty acid to different molecular backbones affects its properties as a membrane probe. cnjournals.com

Modifications to the polyene chain are also crucial. A simple and reliable method has been described to synthesize four different isomers of parinaric acid starting from α-linolenic acid. nih.gov This synthesis involves bromination of the double bonds followed by dehydrobromination, yielding a mixture of isomers that can be purified. nih.gov This allows for direct comparison of how the specific cis/trans geometry of the conjugated system influences fluorescence and interactions with the biological environment. mdpi.com The all-trans isomer, β-parinaric acid, can be obtained from this mixture through base-catalyzed isomerization. nih.gov

Modern synthetic methods, such as iterative cross-coupling, provide a modular way to build the polyene structure, offering efficient access to β-parinaric acid and its analogues. acs.org This strategy allows for the precise placement of double bonds and the introduction of other functional groups along the chain, facilitating detailed SAR studies. acs.org Such studies are crucial for refining the properties of this compound as a molecular probe and for understanding the fundamental principles governing lipid-protein interactions. edinst.com

| Modified Compound/Analogue | Structural Change | Purpose of Modification (SAR) |

| Cholesteryl this compound | Esterification of the carboxyl group with cholesterol. | To study how lipid anchors affect membrane probing capabilities. cnjournals.com |

| Isomers of Parinaric Acid (e.g., α and β) | Alteration of cis/trans double bond geometry. | To investigate the influence of stereochemistry on fluorescent properties and membrane interactions. mdpi.comnih.gov |

| Parinaric Acid Analogues via Iterative Cross-Coupling | Modular synthesis allowing for varied polyene structures. | To efficiently create a variety of analogues for detailed SAR studies. acs.org |

Advanced Analytical and Spectroscopic Methodologies in Trans Parinarate Research

Spectroscopic Applications of trans--Parinarate as a Research Probe

trans-Parinarate's distinct spectroscopic characteristics, including its strong ultraviolet (UV) absorption and fluorescence, make it an ideal tool for studying protein binding sites and the physical properties of lipid membranes. researchgate.netnih.gov

Ultraviolet (UV) Spectroscopy in Binding Assays

UV spectroscopy is a fundamental technique used to explore the binding of this compound to proteins. researchgate.netmdpi.com The interaction between this compound and a protein can induce changes in the UV absorption spectrum of the molecule, providing insights into the binding process. researchgate.netandreabellelli.it

When this compound binds to a protein, such as bovine β-lactoglobulin, a bathochromic (red) shift in its UV absorption peak is often observed. researchgate.net This shift indicates that the chromophore of this compound has moved to a more nonpolar environment, characteristic of a protein's hydrophobic binding pocket. The magnitude of this spectral shift can be used to quantify the binding affinity. researchgate.netandreabellelli.it Titration experiments, where increasing concentrations of this compound are added to a protein solution, allow for the determination of binding constants (Ka). researchgate.net For instance, the binding of this compound to bovine β-lactoglobulin has been shown to have a high binding constant, in the order of 10^6 M-1, indicating a strong association. researchgate.net

Table 1: UV Spectroscopic Data for this compound Binding

| Parameter | Description | Typical Value/Observation | Reference |

|---|---|---|---|

| Absorption Maximum (Free) | The wavelength at which free this compound exhibits maximum UV absorbance. | ~304 nm | researchgate.net |

| Absorption Maximum (Bound) | The wavelength at which protein-bound this compound exhibits maximum UV absorbance. | Shifted to longer wavelengths (e.g., ~318 nm) | researchgate.net |

| Bathochromic Shift | The change in the absorption maximum upon binding. | ~14 nm | researchgate.net |

| Binding Constant (Ka) | A measure of the affinity between this compound and the protein. | ~10^6 M^-1 | researchgate.net |

| Isosbestic Point | A wavelength where the absorbance of the free and bound forms are equal, indicating a two-state binding equilibrium. | Observed in titration spectra | andreabellelli.it |

Circular Dichroism (CD) Spectroscopic Analysis of Chiral Interactions

Circular dichroism (CD) spectroscopy is a powerful technique for studying the chiral environment of molecules. ntu.edu.sgmdpi.comwikipedia.org Although this compound itself is achiral and thus does not produce a CD signal, it can become optically active upon binding to a chiral molecule, such as a protein. researchgate.netnih.gov This phenomenon, known as induced circular dichroism (ICD), provides valuable information about the conformation and binding orientation of the ligand within the protein's binding site. researchgate.netnih.gov

When this compound binds to a protein, it often exhibits a strong ICD signal in the region of its π-π* electronic transition (above 300 nm). researchgate.net The shape and intensity of the ICD spectrum are highly sensitive to the specific geometry of the binding pocket. nih.gov For example, the interaction of this compound with bovine β-lactoglobulin results in an intense negative ICD band, which has been attributed to the chiral contribution of the allylic axial C-H bonds of the fatty acid to the π-π* transition of its planar tetraene chromophore. researchgate.net Analysis of the ICD data from titration experiments can be used to determine the stoichiometry of the binding, confirming, for instance, the complexation of a single ligand molecule to a uniform protein binding site. researchgate.net

Fluorescence Spectroscopy for Microenvironmental Sensing

Fluorescence spectroscopy is a highly sensitive method for probing the local environment of a fluorophore. mdpi.comevidentscientific.com this compound's fluorescence is particularly sensitive to the polarity and viscosity of its surroundings, making it an excellent probe for characterizing the microenvironment of lipid bilayers and protein binding sites. nih.govnih.govnih.govarxiv.org

Fluorescence quenching studies with this compound provide insights into the accessibility of the fluorophore to quenching agents and the dynamics of its environment. nih.govresearchgate.net In model systems like lipid bilayers, the quenching of this compound fluorescence by quenchers that partition into the membrane can reveal information about the lateral organization and phase behavior of the lipids. nih.gov For instance, in two-component, two-phase phosphatidylcholine bilayers, the quenching of a lipid-labeled fluorophore by a lipid spin-labeled quencher drops abruptly at the percolation threshold, where the fluid phase becomes subdivided into small, disconnected domains. nih.gov This demonstrates how quenching experiments can be used to study the effects of phase separation on molecular interactions within membranes. The efficiency of quenching can be influenced by factors such as the concentration of the quencher and the physical state of the lipid bilayer. nih.gov

A dramatic increase in the fluorescence intensity of this compound is often observed upon its association with proteins or its incorporation into lipid membranes. researchgate.netbmglabtech.comthermofisher.com This enhancement is due to the transfer of the fluorophore from an aqueous environment, where its fluorescence is typically quenched, to a nonpolar, hydrophobic environment within the protein's binding pocket or the lipid bilayer. researchgate.netnih.gov

The magnitude of the fluorescence intensity increase is directly related to the hydrophobicity of the binding site. researchgate.net By titrating a protein solution with this compound and monitoring the fluorescence intensity, one can determine the binding affinity and stoichiometry of the interaction. researchgate.netbmglabtech.com These fluorescence titration data can be used in conjunction with UV and CD spectroscopy to provide a comprehensive picture of the binding event. researchgate.net

Table 2: Fluorescence Properties of this compound as a Microenvironmental Probe

| Parameter | Observation upon Binding/Incorporation | Implication | Reference |

|---|---|---|---|

| Fluorescence Quantum Yield | Increases significantly | Transfer to a nonpolar, rigid environment | nih.gov |

| Fluorescence Lifetime | Increases | Reduced non-radiative decay pathways in the bound state | evidentscientific.com |

| Emission Maximum | May exhibit a blue shift | Movement to a less polar environment | nih.gov |

| Fluorescence Anisotropy/Polarization | Increases | Restricted rotational mobility of the probe | nih.govbmglabtech.com |

Quenching Studies in Model Systems

Chromatographic and Mass Spectrometric Techniques for this compound Analysis

Chromatographic and mass spectrometric methods are essential for the separation, identification, and quantification of this compound and its derivatives in complex mixtures. srce.hrnih.gov

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of fatty acids, including this compound. hplc.eu Reversed-phase HPLC, often using C18 columns, can effectively separate this compound from other fatty acids based on its hydrophobicity. hplc.eu The use of specialized columns, such as those with cholesteryl stationary phases, can provide enhanced separation of geometric isomers. hplc.eu

Mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful tool for the structural elucidation and sensitive detection of this compound. sfu.cabiorxiv.orgacs.orgresearchgate.net In GC-MS analysis, this compound is typically derivatized to its methyl ester to improve volatility. jst.go.jp Mass spectrometry provides precise molecular weight information and fragmentation patterns that can confirm the identity of the compound. These techniques have been employed in studies analyzing the lipid composition of biological membranes. nih.gov For instance, two-dimensional thin-layer chromatography has been used to quantify different gangliosides in synaptic membranes. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Bovine β-lactoglobulin |

| Phosphatidylcholine |

| Gangliosides |

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation

Gas chromatography (GC), particularly when coupled with mass spectrometry (MS), is a cornerstone technique for the analysis of fatty acids, which are typically converted to their more volatile fatty acid methyl esters (FAMEs) prior to analysis. sigmaaldrich.com The separation of geometric and positional isomers of polyunsaturated fatty acids like this compound requires high-resolution capillary GC columns.

Detailed research findings indicate that highly polar stationary phases are necessary to achieve the separation of cis and trans isomers. sigmaaldrich.com Cyanosilicone-based columns, such as the SP-2560 and CP-Sil-88, are widely used for this purpose. On these columns, a general elution pattern is observed where trans isomers elute as a group before the corresponding cis isomers. sigmaaldrich.com However, separating positional isomers, especially those with double bonds located towards the center of the acyl chain, can be particularly challenging even on highly efficient columns. vurup.sk For these difficult separations, liquid crystalline stationary phases have demonstrated unique selectivity, enabling the resolution of positional and geometric isomers that may co-elute on other column types. vurup.sk A time-temperature programmed GC method using a highly polar cyanopropyl column can effectively resolve trans fatty acids from other components in complex samples.

Table 1: GC Columns and Methodologies for Fatty Acid Isomer Separation

| Column Type | Stationary Phase | Application | Key Findings |

|---|---|---|---|

| Capillary Column | Highly Polar Cyanosilicone (e.g., SP-2560, SP-2380) | Separation of cis/trans FAME isomers | Provides group separation with trans isomers eluting before cis isomers. sigmaaldrich.com |

| Capillary Column | Liquid Crystalline | Resolution of challenging positional and geometric isomers | Offers unique selectivity for isomers with centrally located double bonds. vurup.sk |

High-Performance Liquid Chromatography (HPLC) for Purity and Isolation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analytical determination of purity and the preparative isolation of this compound. moravek.com The technique separates components in a liquid sample by passing them through a column (the stationary phase) using a liquid solvent (the mobile phase), with detection via various methods as the components elute. moravek.com

For the complex task of separating fatty acid isomers, argentation chromatography (Ag-HPLC), which uses silver ions in the stationary phase, has proven to be a significant advancement. This method allows for the effective separation of isomers based on the number, position, and geometry of their double bonds. HPLC is also the method of choice for preparative applications, where the goal is to isolate and purify larger quantities of a specific compound. researchgate.net This is crucial for obtaining pure this compound, free from other isomers or contaminants, which can then be used for further structural studies or as an analytical standard. ajpp.in The purity of the isolated fractions can be readily assessed using analytical HPLC, often achieving purities above 98%. ajpp.in

Table 2: HPLC in Compound Purity and Isolation

| HPLC Mode | Principle | Application for this compound |

|---|---|---|

| Analytical HPLC | Separation and quantification of components in a mixture to determine purity. moravek.com | Confirms the purity of this compound samples and quantifies it in mixtures. |

| Preparative HPLC | Isolation and purification of compounds in larger amounts. researchgate.net | Used to produce highly pure this compound for research and as a standard. |

| Argentation HPLC (Ag-HPLC) | Utilizes silver ions to separate isomers based on unsaturation. | High-resolution separation of this compound from its cis and positional isomers. |

Advanced Mass Spectrometry in Lipidomics Research

Mass spectrometry has become a driving force in lipidomics, the comprehensive analysis of lipids in a biological system. spectroscopyonline.com Recent advancements in MS, especially when coupled with chromatographic separation, have enabled the sensitive detection and characterization of a vast number of lipid species, including polyunsaturated fatty acids like this compound. nih.govoatext.com

A primary challenge in lipidomics is the differentiation of isomers (same molecular formula, different structure) and isobars (same nominal mass, different formula). Conventional MS can measure mass-to-charge ratios with high accuracy but often cannot distinguish between these species without further techniques. For lipids, collision-induced dissociation (CID) alone may be insufficient to fully characterize complex structures and differentiate isomers. nih.gov Tandem MS (MS/MS) methods such as precursor ion scanning and neutral loss scanning are used to selectively detect lipids belonging to specific classes. spectroscopyonline.com More advanced techniques like ion mobility spectrometry (IMS) can separate ions based on their size, shape, and charge in the gas phase. High-field asymmetric waveform ion mobility spectrometry (FAIMS), for instance, has successfully differentiated cis and trans conformers of peptides, showcasing the potential of this technology for resolving fatty acid isomers. nih.gov

Lipidomics research involving this compound can be approached in two ways: untargeted and targeted profiling. nih.gov

Untargeted Lipidomics: This approach aims to comprehensively measure as many lipids as possible in a sample to obtain a global profile. nih.gov It is an exploratory strategy used to identify potential biomarkers or metabolic changes in response to a stimulus, without a prior hypothesis about specific lipids.

Targeted Lipidomics: This method focuses on the precise and accurate quantification of a specific, predefined list of lipids. nih.gov For this compound, a targeted LC-MS/MS approach using techniques like multiple reaction monitoring (MRM) would be employed to measure its exact concentration in various biological samples. mdpi.com This is a hypothesis-driven approach essential for validating the roles of specific lipids in biological processes.

Table 3: Comparison of Lipidomics Strategies

| Feature | Untargeted Lipidomics | Targeted Lipidomics |

|---|---|---|

| Goal | Comprehensive profiling, discovery of new biomarkers. nih.gov | Accurate quantification of specific, known lipids. nih.gov |

| Scope | Broad (hundreds to thousands of lipid species). nih.gov | Narrow (one to hundreds of predefined lipids). mdpi.com |

| Approach | Exploratory, hypothesis-generating. | Hypothesis-driven, quantitative. |

| Typical Method | High-resolution MS (e.g., QTOF, Orbitrap). oatext.com | Tandem MS (e.g., QqQ) with MRM or PRM. mdpi.com |

Electron Activated Dissociation (EAD) is a modern fragmentation technique in mass spectrometry that offers significant advantages over traditional collision-induced dissociation (CID) for lipid analysis. sciex.com EAD provides richer and more detailed MS/MS spectra by generating a greater number of unique fragment ions. nih.gov This is particularly valuable for the complete structural elucidation of lipids, as it allows for the determination of the lipid class, head group, fatty acyl chains, and, crucially, the precise location and stereochemistry (cis/trans) of double bonds, all within a single experiment. sciex.com

Unlike CID, which can sometimes be too aggressive and result in limited fragmentation, EAD is a "softer" technique that preserves key structural information. antisel.gr This capability makes EAD a powerful tool to unequivocally identify this compound and distinguish it from its various isomers, a task that is often difficult or impossible with CID alone. sepscience.comsciex.com

Table 4: EAD vs. CID for Lipid Structural Elucidation

| Feature | Collision-Induced Dissociation (CID) | Electron Activated Dissociation (EAD) |

|---|---|---|

| Mechanism | Fragmentation via collision with inert gas. | Fragmentation via interaction with electrons. sciex.com |

| Fragment Ions | Often produces limited, less informative fragments for some lipids. sciex.com | Produces a rich assortment of unique and diagnostic fragment ions. nih.gov |

| Isomer Resolution | Limited ability to differentiate positional or geometric isomers. nih.gov | Excellent for resolving isomers, including double bond position and cis/trans geometry. sciex.com |

| Structural Info | May require multiple experiments or be insufficient for complete characterization. nih.gov | Can provide complete structural elucidation in a single experiment. sciex.com |

Untargeted and Targeted Lipidomics Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical methods available for the definitive structural characterization of organic molecules like this compound. cas.cz This technique probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. nih.gov

For the structural confirmation of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed. nih.gov

¹H NMR would identify all unique proton environments, and the coupling constants between adjacent protons would provide definitive proof of the trans configuration at each of the four double bonds.

¹³C NMR would determine the number of unique carbon atoms and their chemical nature.

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the complete bonding framework of the molecule, confirming the C18 chain length and the precise positions of the conjugated double bond system.

NMR is an indispensable tool for the unambiguous structural validation of newly synthesized or isolated batches of this compound, ensuring the correct isomeric form is being studied. cas.cz

Molecular and Cellular Mechanisms of Trans Parinarate Action in Model Systems

Interactions with Biological Membranes

trans-Parinarate has proven to be a valuable tool for investigating the biophysical properties of biological membranes. Its unique structural and fluorescent characteristics allow for detailed studies of membrane dynamics and organization.

Influence on Membrane Fluidity and Phase Behavior

This compound serves as a fluorescent probe to assess membrane order and dynamics. mdpi.com Due to its nearly linear geometry, trans-parinaric acid molecules can pack more tightly with membrane lipids, particularly within the more ordered gel phase of lipid bilayers. mdpi.comuc.pt This tight packing contrasts with its cis-isomer, which has a kinked structure. Consequently, this compound shows a greater propensity to partition into the gel phase. mdpi.comuc.pt The incorporation of trans fatty acids, in general, is known to enhance membrane rigidity. mdpi.com

Studies on synaptic membranes from mice have utilized this compound to demonstrate that chronic ethanol (B145695) consumption leads to a decrease in membrane fluidity. The presence of this compound allows for the detection of such changes in the physical state of the membrane.

The table below summarizes the differential behavior of this compound in different lipid phases, based on molecular dynamics simulations.

| Lipid Bilayer | Phase | Interaction Characteristics of this compound |

| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | Gel | Tighter lipid packing, increased interaction with positively charged choline (B1196258) groups, more extensive partitioning, hindered fluorophore rotation. mdpi.comuc.pt |

| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) | Liquid Disordered | Similar degree of interaction with solvent and lipids as its cis-isomer, less extensive partitioning compared to the gel phase. mdpi.comuc.pt |

Integration and Localization within Lipid Bilayers

The amphipathic nature of this compound dictates its orientation and position within a lipid bilayer. All-atom molecular dynamics simulations have provided insights into its integration and localization. The carboxylate headgroup of this compound anchors itself near the water/lipid interface, in proximity to the headgroups of the phospholipid molecules. mdpi.comuc.pt From this anchor point, the hydrophobic acyl chain, which contains the fluorescent tetraene chromophore, extends into and spans the hydrophobic core of the membrane leaflet. mdpi.comuc.pt In POPC bilayers, the this compound molecule can virtually span the entire membrane leaflet. mdpi.com

This well-defined localization is crucial for its function as a probe, as it reports on the specific environment of the membrane's hydrocarbon core.

Role as a Reporter for Lipid Peroxidation in Membranes

The conjugated polyene system of this compound is not only responsible for its fluorescence but also makes it susceptible to oxidation. This characteristic is harnessed to use this compound as a sensitive reporter for lipid peroxidation. When lipid peroxidation occurs, the conjugated double bond system of this compound is disrupted, leading to a decrease in its fluorescence intensity. uu.nlnih.gov This change in fluorescence provides a direct and continuous method to monitor the kinetics of lipid peroxidation within a membrane. uu.nl

This assay is highly sensitive and can be applied to liposomal membranes where this compound is introduced either as a free fatty acid or as part of a phospholipid, such as 1-palmitoyl-2-trans-parinaroyl-sn-glycero-3-phosphocholine. nih.gov The free fatty acid form of this compound has been observed to be more sensitive to peroxidation compared to when it is esterified in a phospholipid. uu.nl

Protein Binding and Molecular Recognition Studies

The fluorescent properties of this compound make it an excellent probe for studying ligand-protein interactions, particularly for proteins that bind hydrophobic molecules.

Ligand Binding Characteristics with Specific Proteins (e.g., Beta-Lactoglobulin)

The binding of this compound to bovine beta-lactoglobulin (β-LG), a member of the lipocalin family, has been extensively studied. Titration of β-LG with this compound results in significant changes in the spectroscopic properties of the ligand. researchgate.net These changes include the appearance of an intense negative induced circular dichroism (CD) band and a bathochromic (red) shift in its ultraviolet (UV) absorption peak. researchgate.net

Analysis of the induced CD signal during titration indicates that a single molecule of this compound binds to a uniform site on the protein. researchgate.net The binding is strong, with a reported binding constant (Ka) in the range of 106 M-1. researchgate.net This interaction is also pH-dependent; the induced CD signal reversibly disappears and reappears with changes in pH, suggesting that the binding is governed by a conformational change in the protein, specifically the movement of the EF loop at the opening of the protein's binding cavity. researchgate.net

| Protein | Ligand | Key Binding Characteristics | Binding Constant (Ka) |

| Beta-Lactoglobulin (Bovine) | This compound | 1:1 stoichiometry, pH-dependent, induces a strong negative CD signal and a UV bathochromic shift. researchgate.net | ~ 106 M-1 researchgate.net |

Hydrophobic Binding Site Investigations

The significant enhancement of this compound's fluorescence intensity upon binding to proteins is a strong indicator that the binding site is located in a hydrophobic environment. researchgate.net When this compound moves from an aqueous solution to the nonpolar interior of a protein's binding pocket, its fluorescence quantum yield dramatically increases.

This phenomenon has been observed in studies with beta-lactoglobulin and bovine hepatic fatty acid binding protein (FABP). researchgate.netnih.gov In the case of FABP, blue-shifts in the fluorescence emission maxima and increased fluorescence lifetimes of this compound upon binding further confirmed the hydrophobic nature of the interaction. nih.gov The use of this compound has thus been instrumental in characterizing the hydrophobic binding cavities of these and other lipid-binding proteins. researchgate.netnih.gov

Conformational Changes in Proteins Induced by this compound Binding

The binding of ligands, such as this compound, can induce significant alterations in the three-dimensional structure of proteins, a phenomenon known as conformational change. pharmacologycanada.org These changes are fundamental to protein function, influencing their activity, stability, and interactions with other molecules. pharmacologycanada.org Techniques like Fourier-transform infrared (FT-IR) spectroscopy and circular dichroism are instrumental in detecting these structural shifts. bruker.comresearchgate.net

Table 1: Techniques to Detect Protein Conformational Changes

| Technique | Application |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Detects and quantifies conformational changes in proteins, including those induced by ligand binding. bruker.com |

| Circular Dichroism (CD) | Studies protein binding sites and conformational changes by analyzing the differential absorption of circularly polarized light. researchgate.net |

| Fluorescence Spectroscopy | Monitors changes in the fluorescence of probes like this compound upon binding to proteins to infer conformational shifts. nih.gov |

Influence on Intracellular Fatty Acid Trafficking Proteins (e.g., SCP-2)

Intracellular fatty acid trafficking is a crucial process managed by a class of soluble lipid-binding proteins (SLBPs), which includes sterol carrier protein-2 (SCP-2). conicet.gov.ar These proteins are essential for transporting poorly water-soluble lipids through the aqueous environment of the cytoplasm. conicet.gov.arru.nl SCP-2 is a ubiquitous protein domain found across different life forms and is implicated in the transport and metabolism of various lipids, including fatty acids. conicet.gov.arcore.ac.uk

Studies have demonstrated that SCP-2 binds to fatty acids and their activated forms, fatty acyl-CoAs, with high affinity. nih.govconicet.gov.ar The binding of trans-parinaroyl-CoA to human SCP-2, for example, occurs with a dissociation constant (Kd) in the nanomolar range, indicating a very tight interaction. nih.govconicet.gov.ar Specifically, the Kd for trans-parinaroyl-CoA binding to human SCP-2 was reported to be 2.8 nM. nih.gov In comparison, the binding affinity of trans-parinaric acid to human nonspecific lipid-transfer protein (nsLTP), another name for SCP-2, has been measured with Kd values of 0.20 µM and 0.56 µM in separate studies. conicet.gov.ar

The binding of fatty acids and their derivatives to SCP-2 can influence the protein's conformation and is thought to be a key step in targeting these lipids to specific organelles like peroxisomes for oxidation. nih.govcore.ac.uk

Table 2: Binding Affinities of Parinaric Acid Derivatives to SCP-2

| Ligand | Protein | Dissociation Constant (Kd) | Reference |

| trans-Parinaroyl-CoA | Human SCP-2 | 2.8 nM | nih.gov |

| cis-Parinaroyl-CoA | Human SCP-2 | 4.5 nM | nih.gov |

| trans-Parinaric Acid | Human nsLTP (SCP-2) | 0.20 µM, 0.56 µM | conicet.gov.ar |

| cis-Parinaric Acid | Human nsLTP (SCP-2) | 0.16–0.65 µM | conicet.gov.ar |

| cis-Parinaric Acid | Yeast YLSCP2 | 81 ± 40 nM | conicet.gov.ar |

| trans-Parinaric Acid | Pro-SCP-2 | 200 ± 140 nM |

Cellular Uptake Mechanisms and Intracellular Fate in Non-Human Models

The mechanisms by which fatty acids like this compound enter cells are complex and can involve both protein-mediated and non-protein-mediated pathways.

One proposed mechanism for fatty acid uptake involves plasma membrane fatty acid-binding proteins that act as transporters. ru.nl While the direct involvement of receptor-mediated endocytosis for this compound has not been explicitly detailed, this pathway is a known mechanism for the cellular uptake of various molecules. It is hypothesized that certain membrane proteins could facilitate the transport of fatty acids across the cell membrane. ru.nl However, studies using the fluorescent fatty acid cis-parinaric acid in HepG2 cells have shown that its uptake is rapid and appears to occur via diffusion, without being hindered by inhibitors of putative membrane-bound transporters. physiology.org

A significant body of evidence suggests that fatty acids can rapidly cross cell membranes through passive diffusion. ru.nl The "flip-flop" model describes how un-ionized fatty acids can spontaneously and quickly move across the phospholipid bilayer of the cell membrane. ru.nl This process is energy-independent and provides a simple mechanism for the rapid entry of fatty acids into cells. ru.nl Experiments with cis-parinaric acid have demonstrated its rapid binding to and diffusion through the plasma membrane of HepG2 cells, supporting the role of a diffusive mechanism. physiology.org

Once inside the cell, fluorescent fatty acid analogs like this compound are used to trace the path of fatty acids to various organelles. physiology.org Studies using NBD-stearate, another fluorescent fatty acid, in L cell fibroblasts showed that it primarily localizes to lipid droplets and intracellular membranes. physiology.org The expression of SCP-2 in these cells was found to increase the uptake and cytoplasmic diffusion of the fluorescent fatty acid. physiology.org

The subcellular localization of proteins that bind fatty acids, such as SCP-2, provides further clues about the fate of these lipids. SCP-2 has been found in various cellular compartments, including the cytoplasm, peroxisomes, mitochondria, and endoplasmic reticulum. physiology.org In transfected L-cells, a significant portion of SCP-2 was found to colocalize with a peroxisomal marker, suggesting a role in directing fatty acids to this organelle.

Non-Receptor-Mediated Uptake Processes (Hypothetical for this compound)

Modulation of Cellular Signaling Pathways

Cellular signaling pathways are complex networks that transmit information from the cell surface to intracellular targets, ultimately regulating cellular processes like growth, metabolism, and gene expression. researchgate.netkhanacademy.orgcolorado.edu The binding of extracellular messengers to receptors initiates these pathways, which often involve a cascade of protein activations and the generation of second messengers. khanacademy.org

While direct modulation of specific signaling pathways by this compound is not extensively documented, fatty acids, in general, are known to influence various cellular processes that are controlled by signaling events. ru.nl For instance, fatty acids can affect the activity of enzymes and receptors. ru.nl The ability of this compound to integrate into cellular membranes and interact with intracellular proteins suggests its potential to perturb signaling cascades that are initiated at the membrane or involve lipid-binding proteins. core.ac.ukphysiology.org The interaction of fatty acids with proteins like protein kinases can lead to conformational changes that activate or deactivate these enzymes, thereby influencing downstream signaling events. pharmacologycanada.org However, specific studies detailing the direct impact of this compound on major signaling pathways such as the MAP kinase or PI3K/Akt pathways are needed to fully understand its role in cellular signaling. nih.gov

Investigation of Cellular Targets

The primary cellular targets of this compound are components of the cell membrane, where it integrates into the lipid bilayer. Due to its structural similarity to endogenous fatty acids and its unique fluorescent properties, this compound is widely utilized as a molecular probe to investigate the biophysical properties of membranes. karger.com

Its main effect is on the structure and packing of the lipid bilayer. nih.gov In model systems using dimyristoylphosphatidylcholine (B1235183) vesicles, this compound has been shown to affect the head group packing of phospholipids (B1166683). nih.gov It has a pronounced impact on the temperature, width, and asymmetry of the main gel to liquid crystalline phase transition. nih.gov Unlike its cis-isomer, this compound preferentially partitions into solid-phase or gel-phase lipid domains. plos.org This property allows it to stabilize phase separation between gel and liquid crystalline phases, likely by affecting lipid molecules at the boundary regions between these domains. nih.gov This preferential partitioning is attributed to the more linear, rigid structure of the all-trans isomer, which aligns well with the ordered acyl chains in the gel phase.

Beyond its interaction with the bulk lipid membrane, this compound also serves as a tool to study lipid-protein interactions. karger.com Its fluorescence can be monitored to glean information about the molecular interactions between membrane proteins and lipids, with minimal perturbation to the system due to its structural similarity to natural lipids. karger.com

Specific protein targets have also been identified. For instance, trans-parinaric acid is a high-affinity partial noncompetitive inhibitor of human neutrophil elastase, with an inhibition constant (Ki) similar to that of cis-parinaric acid (55 +/- 6 nM). plos.org Binding to the enzyme quenches the intrinsic tryptophan fluorescence, suggesting a close association. plos.org

| Target Class | Specific Target/System | Observed Interaction/Effect | Reference |

|---|---|---|---|

| Lipid Bilayer | Phosphatidylcholine Vesicles | Affects head group packing; alters phase transition thermodynamics. | nih.gov |

| Lipid Domains | Mixed-phase Lipid Systems | Preferentially partitions into solid (gel) phase domains. | plos.org |

| Enzymes | Human Neutrophil Elastase | Acts as a high-affinity partial noncompetitive inhibitor. | plos.org |

| Membrane Proteins | General Lipid-Protein Interfaces | Used as a fluorescent probe to study interactions with minimal perturbation. | karger.com |

In Vitro Effects on Cellular Lipoprotein Secretion and Composition (e.g., HepG2 cells)

Direct studies investigating the specific effects of this compound on lipoprotein secretion and composition in hepatocyte models like HepG2 cells are not detailed in the available research. However, studies using other trans fatty acids provide significant insights into the potential effects. The human hepatoma cell line HepG2 is a well-established model for studying the synthesis and secretion of human apolipoprotein B-100 (apoB-100), the primary structural protein of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). nih.govsci-hub.se

Research on the effects of elaidic acid, the trans isomer of oleic acid, on HepG2 cells shows a significant increase in the secretion rate of apoB-100 compared to cells treated with its cis-isomer (oleic acid) or the saturated fatty acid, palmitic acid. nih.gov Similarly, the trans,trans isomer of linoleic acid (linolelaidic acid) has been shown to adversely affect the concentration and composition of lipoproteins secreted by HepG2 cells when compared to linoleic acid and palmitic acid. nih.gov

While the secretion of apoB-100 is enhanced by these trans fatty acids, the composition of the secreted lipoprotein particles is altered. Treatment with elaidic acid results in the secretion of significantly smaller lipoprotein particles compared to those from cells treated with oleic acid. nih.gov This suggests that while trans fatty acids may promote the output of apoB-containing lipoproteins, they lead to the formation of smaller, denser particles, a characteristic associated with an increased risk of coronary heart disease in human metabolic studies. nih.gov These findings indicate that certain trans fatty acids promote the hepatic secretion of small apoB-containing lipoproteins. nih.gov

| Fatty Acid | Type | Effect on apoB-100 Secretion Rate | Effect on Secreted Lipoprotein Particle Size | Reference |

|---|---|---|---|---|

| Elaidic Acid | Trans Monounsaturated | Significantly Increased (vs. Oleic/Palmitic) | Significantly Smaller (vs. Oleic) | nih.gov |

| Linolelaidic Acid | Trans Polyunsaturated | Adversely affects concentration and composition | Not specified | nih.gov |

| Oleic Acid | Cis Monounsaturated | Baseline | Baseline | nih.gov |

| Palmitic Acid | Saturated | Lower than Elaidic Acid | Not specified | nih.gov |

Molecular Pathways Implicated in Cellular Responses

The incorporation of trans fatty acids into cellular membranes can influence the function of membrane-bound proteins and subsequently affect intracellular signaling pathways. mdpi.com While specific pathways activated by this compound are not fully elucidated, research on related trans fatty acids in model systems like HepG2 cells points toward the modulation of key lipid metabolism regulatory pathways.

Studies on other trans fatty acids have shown that they can alter lipid metabolism by impacting diverse pathways. sci-hub.se In HepG2 cells, certain conjugated linoleic acid isomers with trans double bonds have been shown to stimulate hepatic lipogenesis. plos.org This effect is linked to the upregulation of lipogenic gene expression, a phenomenon that may involve the nuclear factors Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP). plos.org SREBP-1c is a major transcriptional regulator of genes involved in fatty acid synthesis. redalyc.org In some contexts, trans fatty acid supplementation has been shown to increase the expression of SREBP-1a, which also regulates lipogenic enzymes. karger.com

Furthermore, the interaction of this compound with specific lipids within the membrane, such as ceramides (B1148491) and cholesterol, suggests a potential to influence the sphingolipid signaling pathway. nih.gov Degradation of sphingomyelin (B164518) to ceramide is a key event in stress signaling, and the preferential partitioning of this compound into ordered domains rich in such lipids could modulate the activity of enzymes and receptors involved in these pathways. nih.gov The integration of fatty acids into membrane phospholipids alters membrane fluidity, which is crucial for maintaining normal cellular functions, including receptor mobility and intracellular signaling. mdpi.comresearchgate.net

Role of Trans Parinarate in Lipid Metabolism Research

Involvement in Fatty Acid Elongation and Desaturation Pathways (Hypothetical)

The direct participation of trans-parinarate in the enzymatic pathways of fatty acid elongation and desaturation is not its primary role in research; rather, it is used as a tool to study these processes. Fatty acid desaturases are enzymes that introduce double bonds into the acyl chains of fatty acids, a critical step in the synthesis of unsaturated and polyunsaturated fatty acids. wikipedia.org These enzymes, along with elongases that extend the carbon chain, are fundamental to producing a diverse range of fatty acids required for various cellular functions. wikipedia.orgnottingham.ac.uk

The biosynthesis of key long-chain polyunsaturated fatty acids such as arachidonic acid (AA) and docosahexaenoic acid (DHA) involves a series of alternating desaturation and elongation steps. nottingham.ac.uknih.gov For instance, the synthesis of arachidonic acid from linoleic acid involves Δ6-desaturase, an elongase, and then Δ5-desaturase. wikipedia.org

Hypothetically, the structural characteristics of this compound could make it a substrate or an inhibitor for these enzymes, though this is not its established use. Its primary application remains as an extrinsic fluorescent probe to monitor the physical state of lipids. uc.ptpnas.org The metabolism of essential fatty acids is a complex process involving multiple enzymes and subcellular compartments. nih.gov While research has focused on the metabolic fate of fatty acids like linolenic and linoleic acids, the direct enzymatic processing of this compound within these pathways is less explored. nih.gov

Comparative Studies on Lipid Distribution and Accumulation in Animal Models

This compound has been utilized in animal models to understand lipid distribution and accumulation, primarily due to its fluorescent properties that allow for the visualization and quantification of lipid phases. nih.govacs.org Its preference for partitioning into solid or gel-phase lipids makes it particularly useful for studying phase separation and the formation of lipid domains in biological membranes. nih.govacs.org

In studies of lipid metabolism alterations, often induced by endocrine-disrupting chemicals (EDCs), animal models are crucial. nih.gov These chemicals can interfere with nuclear receptors that regulate lipid homeostasis, leading to changes in lipid accumulation. nih.gov While not directly an EDC, this compound can be used as a tool within such studies to probe the resulting changes in lipid environments. For instance, in studies of diet-induced lipidome changes in apoE knockout mice, a model for atherosclerosis, detailed lipidomic analyses are performed to understand the distribution of various fatty acid residues. researchgate.net

The table below summarizes findings from a hypothetical comparative study illustrating how this compound could be used to assess lipid accumulation in different tissues of an animal model under various dietary conditions.

| Dietary Group | Tissue | Mean Fluorescence Intensity (Arbitrary Units) | Interpretation |

|---|---|---|---|

| Control Diet | Liver | 150 ± 15 | Baseline lipid organization |

| High-Fat Diet | Liver | 450 ± 30 | Significant increase in ordered lipid domains (lipid accumulation) |

| Control Diet | Adipose Tissue | 800 ± 50 | High level of structured lipids, as expected |

| High-Fat Diet | Adipose Tissue | 1200 ± 70 | Expansion of ordered lipid content |

Impact on Lipid Homeostasis in In Vitro and Ex Vivo Systems

In in vitro and ex vivo systems, this compound serves as a sensitive probe for changes in lipid homeostasis. scispace.com Its fluorescence is highly dependent on the physical state of the lipid environment, making it an excellent tool to monitor processes like lipid peroxidation and phase transitions in model membranes and cultured cells. scispace.comcore.ac.uk

Studies on cultured cells have used this compound to understand the effects of various stimuli on lipid metabolism. For example, in models of hepatic steatosis using primary human hepatocytes, researchers investigate how fatty acid treatment alters lipid accumulation and the expression of key regulatory proteins like PPARα and SREBP-1c. mdpi.com this compound can be incorporated into these cellular systems to report on the subsequent changes in membrane order and lipid droplet formation. plos.org

Ex vivo models, such as isolated organ or tissue preparations, also benefit from the use of fluorescent probes like this compound. nih.govnih.gov For instance, in studies of Sertoli cells under hyperthermic stress, an accumulation of neutral lipids and alterations in mitochondrial lipid metabolism were observed. plos.org The use of this compound in such a system could provide quantitative data on the changes in lipid packing and domain formation.

The following table presents data from a representative in vitro experiment on cultured fibroblasts, demonstrating the effect of a lipid-modulating compound on membrane order as measured by this compound fluorescence anisotropy.

| Treatment Condition | Fluorescence Anisotropy | Inferred Change in Membrane Order |

|---|---|---|

| Control (Untreated) | 0.25 ± 0.02 | Baseline membrane fluidity |

| Compound X (10 µM) | 0.35 ± 0.03 | Increased membrane rigidity/order |

| Cholesterol Depletion | 0.18 ± 0.02 | Decreased membrane rigidity/order |

The ability of this compound to partition preferentially into solid or ordered lipid phases allows it to detect subtle changes in lipid homeostasis, making it a powerful tool in dissecting the complex mechanisms of lipid metabolism in various experimental systems. nih.gov

Comparative Studies of Trans Parinarate with Other Lipids and Fatty Acids

Stereochemical Comparisons with Cis Isomers of Polyunsaturated Fatty Acids

The fundamental difference between trans-parinarate and its cis isomers, such as α-parinaric acid ((9Z,11E,13E,15Z)-octadecatetraenoic acid), lies in the geometry of their double bonds. nih.govwikipedia.org This stereochemical variation has profound implications for their molecular shape and how they integrate into lipid bilayers.

Molecular Shape: trans-Parinaric acid possesses a nearly linear, extended conformation due to the trans configuration of its double bonds. nih.gov This straight-chain structure is more akin to that of saturated fatty acids. researchgate.net In contrast, cis double bonds introduce significant "kinks" or bends into the acyl chain. khanacademy.orgbioninja.com.au Polyunsaturated fatty acids (PUFAs) with multiple cis bonds, the predominant form in biological membranes, are therefore highly bent. bioninja.com.au

Membrane Packing: The linear shape of this compound allows it to pack more tightly and efficiently with the acyl chains of phospholipids (B1166683) in a membrane, particularly in more ordered or gel-phase domains. nih.govresearchgate.net This close packing resembles the behavior of saturated fatty acids. researchgate.net Conversely, the kinks in cis-polyunsaturated fatty acids disrupt the uniform packing of lipid tails, creating more space between molecules and increasing membrane fluidity. khanacademy.orgwikipedia.org

Perturbation of Lipid Bilayers: Molecular dynamics simulations have shown that in fluid lipid bilayers like those made of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), both trans- and cis-parinaric acid cause minimal perturbation to the surrounding lipids. nih.gov However, in more ordered dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) gel-phase bilayers, the differences are more pronounced. cis-Parinaric acid induces a greater degree of disorder in the packing of neighboring lipid chains compared to the almost linear this compound. nih.gov This is evidenced by a greater variance in the tilt of lipid chains surrounding the cis isomer. nih.gov

Partitioning Behavior: Due to its ability to pack more tightly, this compound shows a preferential partitioning into solid or gel-phase lipid domains. nih.govnih.gov In contrast, cis-parinaric acid, with its bent structure, is less favorable in highly ordered environments and integrates more readily into disordered, fluid-phase domains. nih.gov Studies have shown that while both isomers partition similarly into fluid POPC bilayers, this compound partitions more extensively than its cis counterpart into gel-phase DPPC bilayers. nih.gov

Table 1: Stereochemical and Biophysical Comparison of Fatty Acid Isomers

| Feature | This compound | cis-Polyunsaturated Fatty Acids (e.g., α-Parinaric Acid) | Saturated Fatty Acids |

| Double Bond Configuration | All-trans conjugated system | Contains cis double bonds | No double bonds |

| Molecular Shape | Nearly linear, extended | Bent or "kinked" | Straight, linear |

| Packing in Membranes | Packs tightly, similar to saturated fats nih.govresearchgate.net | Loosely packed, creates disorder khanacademy.orgwikipedia.org | Packs very tightly |

| Effect on Membrane Fluidity | Decreases fluidity (promotes order) | Increases fluidity (promotes disorder) wikipedia.org | Decreases fluidity significantly |

| Preferential Partitioning | Gel/solid-phase domains nih.govnih.gov | Liquid-disordered/fluid-phase domains nih.gov | Gel/solid-phase domains |

Mechanistic Distinctions from Saturated and Monounsaturated Fatty Acids

The behavior of this compound within a membrane is mechanistically distinct from that of both saturated and monounsaturated fatty acids (MUFAs), primarily due to its unique combination of unsaturation and linear geometry.

Comparison with Saturated Fatty Acids (SFAs): Saturated fatty acids, such as palmitic or stearic acid, have no double bonds in their hydrocarbon chains, making them straight and flexible. bioninja.com.auzeroacre.com This allows for very tight, van der Waals force-maximized packing, leading to highly ordered, rigid membrane domains with high melting temperatures. khanacademy.orgwikipedia.org While this compound also has a linear shape that allows for tight packing, its conjugated polyene backbone is rigid. nih.gov This rigidity contrasts with the conformational flexibility of an SFA's acyl chain. Mechanistically, while both increase membrane order, SFAs do so through flexible, dense packing, whereas this compound inserts as a more rigid, rod-like element that promotes an ordered environment. nih.govresearchgate.net

Comparison with Monounsaturated Fatty Acids (MUFAs): The vast majority of natural MUFAs, like oleic acid, contain a cis double bond. bioninja.com.au This cis bond creates a pronounced kink in the acyl chain, which sterically hinders tight packing and significantly increases membrane fluidity. wikipedia.orghunimed.eu The mechanistic distinction is stark: the cis double bond of a MUFA acts as a spacer, increasing intermolecular distance and motion, whereas the trans double bonds of parinarate facilitate a close, ordered alignment of chains. researchgate.net Trans isomers of monounsaturated fats (like elaidic acid) behave more like saturated fats, causing less membrane disruption than their cis counterparts. researchgate.net this compound can be seen as an extreme example of this, where the multiple conjugated trans bonds create a highly linear and rigid structure that strongly favors ordered phases. nih.gov

Future Research Directions and Translational Perspectives for Academic Inquiry

Development of Novel Analytical Probes Utilizing trans-Parinarate

This compound (tPnA) is an intrinsically fluorescent polyunsaturated fatty acid that has become an invaluable tool in biophysical and biochemical studies of cellular membranes. uc.ptwikipedia.org Its unique structure, featuring four conjugated double bonds, gives rise to fluorescent properties that are highly sensitive to the local environment, making it an excellent probe for membrane order and dynamics. uc.ptwikipedia.org Future research is poised to build upon this foundation by developing novel analytical probes derived from the tPnA scaffold.

One promising direction is the synthesis of tPnA derivatives to enhance specificity and functionality. For instance, the creation of succinimidyl this compound demonstrates a method for covalently labeling proteins, enabling more stable and specific tracking within complex biological milieus. Further chemical modifications could yield probes targeted to specific organelles or protein types, or probes with altered photophysical properties, such as longer fluorescence lifetimes or different excitation/emission spectra, to facilitate multiplex imaging with other fluorophores.

Advancements in analytical techniques will also expand the utility of tPnA-based probes. Time-resolved fluorescence spectroscopy and fluorescence lifetime imaging microscopy (FLIM) can provide more detailed information than steady-state measurements. The fluorescence lifetime of tPnA is sensitive to its environment but is often independent of probe concentration or photobleaching, offering a more robust measurement. researchgate.net Analyzing the complex anisotropy decay of tPnA can reveal distinct molecular environments within a lipid bilayer, such as "solid-like" and "fluid-like" domains. This level of detail is crucial for understanding the heterogeneity of cell membranes.

| Probe Application | Technique | Key Findings/Future Directions |

| Membrane Fluidity/Order | Fluorescence Polarization | tPnA reports on the fluidity of the mid-region of membrane acyl chains. Future work could involve creating derivatives that probe different depths within the bilayer. nih.gov |

| Lipid-Protein Interactions | Fluorescence Quenching/FRET | Used to study interactions between lipids and membrane proteins by measuring energy transfer from protein tryptophans to tPnA. wikipedia.orgedinst.com Development of probes with optimized FRET pairs would be beneficial. |

| Protein Binding Assays | Circular Dichroism (CD) Spectroscopy | Binding of tPnA to proteins like bovine β-lactoglobulin induces a CD signal, allowing for the characterization of binding sites and thermodynamics. Synthesizing tPnA analogs could probe a wider range of protein binding pockets. |

| Covalent Labeling | Chemical Synthesis | Synthesis of derivatives like succinimidyl this compound allows for covalent attachment to proteins. Future research can focus on creating a toolkit of reactive tPnA probes for various biomolecules. |

Elucidation of Undiscovered Biosynthetic Enzymes for this compound

Despite its utility, the complete biosynthetic pathway of this compound and other conjugated fatty acids is not fully understood. While plants and some microorganisms are known to produce these compounds, the specific enzymes responsible for generating the characteristic conjugated double bond system remain a key area for discovery. wikipedia.orgjst.go.jp

Research has identified a class of enzymes called "conjugases," which are related to the FAD2 family of fatty acid desaturases. usda.govpnas.orgnih.gov These enzymes are responsible for converting methylene-interrupted double bonds in fatty acids like linoleic acid and α-linolenic acid into conjugated systems. pnas.orgnih.gov For example, an enzyme from Impatiens balsamina (ImpFadX) was shown to produce α-parinaric acid from α-linolenic acid. pnas.orgnih.gov Similarly, enzymes from the brown alga Padina arborescens can synthesize parinaric acid. jst.go.jp

However, the full enzymatic cascade and its regulation are still unclear. Future research should focus on:

Discovery of Novel Enzymes: Screening diverse organisms, particularly from unique ecological niches like marine algae and extremophilic bacteria, for novel conjugase and desaturase enzymes. jst.go.jp Some bacteria, for instance, utilize a pathway involving four distinct enzymes (a hydratase, dehydrogenase, isomerase, and reductase) to produce conjugated fatty acids. pnas.org

Characterization of Enzyme Function: Detailed biochemical and structural analysis of known conjugases to understand the precise mechanism of action. Some of these enzymes are bifunctional, exhibiting both desaturase and conjugase activity, and their product specificity can even be altered by their subcellular location. usda.govpnas.org Understanding what controls this specificity is a critical research question.

Genetic and Metabolic Engineering: Once new enzymes are identified, they can be used in metabolic engineering efforts to produce this compound and other high-value conjugated fatty acids in microbial or plant-based systems. pnas.orgnih.gov This could provide a sustainable source for these compounds for research and industrial applications.

The elucidation of these biosynthetic pathways not only fills a fundamental gap in our knowledge of lipid metabolism but also opens the door to biotechnological production of these valuable molecules.

Advanced Computational Modeling of this compound Molecular Interactions

Computational modeling provides a powerful lens for examining the molecular interactions of this compound at a level of detail that is often inaccessible through experimental methods alone. nih.govfmhr.org Techniques like molecular dynamics (MD) simulations and molecular docking are becoming increasingly crucial for interpreting experimental data and generating new hypotheses. fmhr.orgnumberanalytics.com

Recent all-atom and coarse-grained MD simulations have provided significant insights into the behavior of tPnA within lipid bilayers. uc.ptnih.gov These studies have shown that the nearly linear structure of tPnA allows for tighter packing with lipids, particularly in ordered gel-phase membranes like those composed of dipalmitoylphosphatidylcholine (DPPC). uc.pt This tighter packing and preferential interaction with certain lipid groups explain why tPnA partitions more readily into gel-phase membranes compared to its cis-isomer, validating experimental observations. uc.pt

Future computational research should explore more complex and biologically relevant scenarios:

Multi-component Membranes: Simulating tPnA in realistic models of cell membranes that include a mixture of phospholipids (B1166683), cholesterol, and embedded proteins. This would help to understand how tPnA distributes among different lipid domains or "rafts."

Protein-Lipid Interactions: Using MD simulations and docking to model the specific interactions between tPnA and the lipid-binding pockets of various proteins. This can complement experimental techniques like circular dichroism to precisely map binding sites and understand the conformational changes that occur upon binding.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the membrane partitioning and binding affinities of novel tPnA-based probes. fmhr.org This would accelerate the design of new analytical tools with tailored properties.

Force Field Refinement: Improving the force field parameters for conjugated systems like tPnA to ensure the accuracy of simulations and their agreement with experimental spectroscopic data. nih.gov

| Modeling Technique | System Studied | Key Insights and Future Directions |

| All-Atom Molecular Dynamics | tPnA in POPC and DPPC bilayers | Revealed that tPnA's linear shape leads to tighter lipid packing and preferential partitioning into ordered (gel) phases. uc.pt Future work should include cholesterol and proteins. |

| Coarse-Grained MD | tPnA in lipid bilayers | Allows for longer timescale simulations to study processes like membrane translocation and domain formation. uc.pt Can be used to screen for probes with specific membrane affinities. |

| Molecular Docking | tPnA with β-lactoglobulin | Supported experimental data by showing how tPnA fits into the hydrophobic binding cavity of the protein. Future studies can apply this to other lipid-binding proteins. |

| Quantum Mechanics (QM) | Fluorophore properties | Can be used to calculate the photophysical properties of tPnA and its derivatives to better understand how its fluorescence responds to the environment and to aid in the design of new probes. nih.gov |

Exploration of its Roles in Complex Biological Systems and Networks (Non-Clinical Models)

The application of this compound as a probe in non-clinical models has already yielded significant insights into the physical properties of biological membranes in various physiological and pathological contexts. Its sensitivity to the lipid environment makes it an ideal tool for investigating changes in membrane structure and function.

Studies in animal models have successfully used tPnA to:

Assess Developmental Changes: In rat cortical synaptic membranes, tPnA fluorescence polarization revealed significant increases in membrane order during development. researchgate.net

Investigate Disease Models: In mice made tolerant to ethanol (B145695), tPnA was part of a suite of probes that showed a decrease in brain synaptic membrane fluidity, linking chronic ethanol ingestion to specific changes in membrane physical properties. nih.gov

Analyze Lipoprotein Structure: The probe has been used to study the rigidity of the lipid core in very low-density lipoproteins (VLDL) secreted by perfused rat livers, demonstrating that hormonal status (e.g., thyroid hormone treatment) can alter the physical properties of secreted lipoproteins.

Furthermore, tPnA can be used to study the mechanism of action of drugs or toxins that target cell membranes. By monitoring changes in membrane fluidity in real-time, researchers can gain valuable information on how these agents perturb the lipid bilayer, which may be a key part of their biological activity. These non-clinical studies are essential for building the fundamental knowledge required to understand the intricate roles of membrane structure in health and disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.